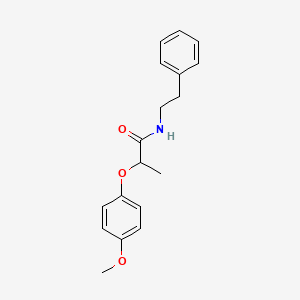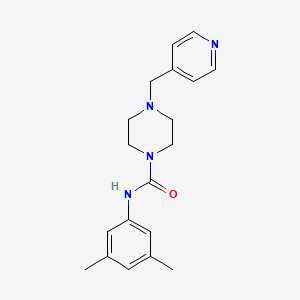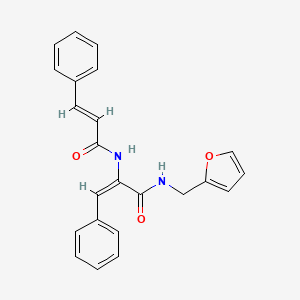
1-(3,4-dimethylphenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPTB or DMPTP and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
DMPTB exerts its effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer progression. DMPTB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMPTB has been shown to modulate the expression of various genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMPTB has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. DMPTB has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. DMPTB has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Advantages and Limitations for Lab Experiments
DMPTB has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, DMPTB can be challenging to work with due to its low solubility in water and other solvents. Additionally, DMPTB can be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on DMPTB. One area of research is the development of novel materials using DMPTB as a building block. Another area of research is the further investigation of DMPTB's potential anti-inflammatory and anti-cancer properties. Additionally, research is needed to determine the optimal dosage and delivery methods for DMPTB in various applications. Finally, further studies are needed to investigate the potential side effects and toxicity of DMPTB in vivo.
Conclusion:
1-(3,4-dimethylphenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. DMPTB has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties and has several advantages for use in laboratory experiments. However, further research is needed to determine the optimal dosage and delivery methods for DMPTB and to investigate its potential side effects and toxicity in vivo.
Synthesis Methods
DMPTB can be synthesized using various methods, including the Knoevenagel condensation reaction. In this process, 3,4,5-trimethoxybenzaldehyde and 1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione are reacted in the presence of a base catalyst to form DMPTB. Other synthesis methods include the use of microwave irradiation and ultrasound-assisted methods.
Scientific Research Applications
DMPTB has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMPTB has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In agriculture, DMPTB has been studied as a potential plant growth regulator. In materials science, DMPTB has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(4E)-1-(3,4-dimethylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12-6-7-15(8-13(12)2)23-21(25)16(20(24)22-23)9-14-10-17(26-3)19(28-5)18(11-14)27-4/h6-11H,1-5H3,(H,22,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUIXSICHHNQG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)

![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)

![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)

![methyl 4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4930647.png)


![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)